Linezolid - 165800-03-3

Linezolid

Catalog Number: EVT-273063
CAS Number: 165800-03-3
Molecular Formula: C16H20FN3O4
Molecular Weight: 337.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linezolid is a synthetic antimicrobial agent belonging to the oxazolidinone class of antibiotics. [] It is the first clinically available drug in this class. [] Linezolid is primarily recognized for its effectiveness against a wide range of Gram-positive bacteria, including those resistant to other antibiotics such as methicillin and vancomycin. [] This efficacy makes it a crucial tool in scientific research investigating antibiotic resistance mechanisms, novel treatment approaches for drug-resistant infections, and the development of new antibiotics.

Molecular Structure Analysis

Linezolid possesses a distinct molecular structure consisting of an oxazolidinone ring core. This core structure is essential for its antibacterial activity. Attached to this core are specific chemical moieties that contribute to its pharmacokinetic and pharmacodynamic properties. High-resolution structural studies have revealed crucial details about Linezolid's interaction with its bacterial target, the ribosome, providing valuable insights into its mechanism of action. []

Mechanism of Action

Linezolid exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [] This binding specifically targets the peptidyl transferase center, a crucial site for protein synthesis. [] By interfering with the formation of the 70S initiation complex, Linezolid disrupts the early stages of bacterial protein synthesis. [] This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to commonly used antibiotics.

Resistance to Linezolid typically arises from modifications within its ribosomal binding site. [] These modifications can involve mutations in the 23S rRNA, particularly the G2576T mutation, or alterations in ribosomal proteins like L3 and L4. [, ] Additionally, the Cfr methyltransferase, a horizontally transferable enzyme, can modify the 23S rRNA and confer resistance to Linezolid. []

Physical and Chemical Properties Analysis

Linezolid is available in both intravenous and oral formulations, exhibiting excellent bioavailability. [] It demonstrates good penetration into various tissues, including pulmonary, skin, and related structures. [] It's important to note that specific data on physical properties like solubility, melting point, and spectroscopic characteristics are not discussed in the provided literature.

Applications

A. Investigating Mechanisms of Antibiotic Resistance: Linezolid serves as a valuable tool for studying the emergence and spread of antibiotic resistance. Research utilizing Linezolid has identified specific mutations in the bacterial ribosome responsible for resistance. [, , , , ] For example, mutations at position 2576 in the 23S rRNA gene are frequently implicated in Linezolid resistance. [] This knowledge is critical for developing strategies to counter resistance and design new antibiotics that circumvent these mechanisms. []

B. Evaluating Novel Antibiotic Combinations: The rise of multidrug-resistant bacteria necessitates the exploration of combination therapies. Studies have investigated the efficacy of Linezolid in combination with other antibiotics, such as rifampin, levofloxacin, and minocycline, against resistant strains. [, ] These studies aim to identify synergistic combinations that enhance bacterial killing and minimize the emergence of resistance.

C. Development of New Antibiotic Agents: Understanding the structure-activity relationship of Linezolid and its binding interactions with the ribosome is crucial for developing new oxazolidinone antibiotics. [] Researchers are actively exploring modifications to the Linezolid scaffold to overcome existing resistance mechanisms and enhance its activity against resistant pathogens. [] These efforts highlight Linezolid's ongoing significance in the search for new antimicrobial agents.

Future Directions

B. Expanding Therapeutic Applications: While Linezolid is primarily used for treating Gram-positive infections, future research could explore its potential for other applications. This includes investigating its efficacy against infections caused by difficult-to-treat bacteria, such as Mycobacterium tuberculosis, and evaluating its use in combination therapies for complex infections. [, ]

C. Refining Dosing and Safety Profiles: Future research should focus on optimizing Linezolid dosing strategies to maximize efficacy while minimizing toxicity. This involves investigating the impact of factors like obesity and renal function on drug pharmacokinetics and developing personalized dosing regimens. [, , ]

Chloramphenicol

Relevance: Chloramphenicol's binding site on the ribosome overlaps with that of Linezolid []. Some laboratory-selected linezolid-resistant Staphylococcus aureus mutants exhibited cross-resistance to chloramphenicol, indicating a potential link between resistance mechanisms for these two antibiotics [].

Semantic Scholar Paper Reference:

Puromycin

Relevance: Puromycin binds to the ribosomal A site, overlapping with the binding site of Linezolid []. Studies examining the binding affinity of novel oxazolidinones, specifically the Rχ-01 family, used puromycin displacement assays to compare their ribosomal binding to that of Linezolid [].

Semantic Scholar Paper Reference:

PNU-142300

Relevance: PNU-142300 is a metabolite of Linezolid []. Monitoring PNU-142300 concentrations alongside Linezolid in patients, particularly those with renal impairment, could help predict and manage the risk of thrombocytopenia [].

Semantic Scholar Paper Reference:

Teicoplanin

Relevance: Teicoplanin is a treatment option for MRSA, similar to Linezolid []. The research examined whether hypermutability in Staphylococcus aureus strains was co-selected with resistance to linezolid or teicoplanin, finding no evidence for such a correlation [].

Semantic Scholar Paper Reference:

Vancomycin

Relevance: Vancomycin is frequently used as a comparator drug in studies assessing the efficacy and safety of Linezolid [, , , ]. Research suggests that Linezolid might offer advantages over vancomycin in specific clinical scenarios, such as treating MRSA infections in obese patients, where Linezolid demonstrated a significantly lower mortality rate [].

Semantic Scholar Paper Reference:

Erythromycin

Relevance: Erythromycin resistance, often conferred by the erm gene family encoding ribosomal methyltransferases, was found to be compatible with linezolid resistance in MRSA strains []. The study aimed to determine if introducing the erm(C) gene into a linezolid-resistant MRSA strain could restore linezolid susceptibility, but the results indicated no such effect [].

Semantic Scholar Paper Reference:

Clindamycin

Relevance: Clindamycin resistance, similar to erythromycin resistance, is frequently conferred by erm genes encoding ribosomal methyltransferases []. The study investigated if introducing erm(C) into a linezolid-resistant MRSA strain could restore susceptibility to linezolid, but this hypothesis was not supported by the findings [].

Semantic Scholar Paper Reference:

Semantic Scholar Paper Reference:

Levofloxacin

Relevance: Levofloxacin, in combination with rifampin, was used as a comparator treatment regimen in a study evaluating the efficacy of linezolid alone and in combination with rifampin against MRSA in a foreign-body infection model []. The study found that while the linezolid-rifampin combination was effective, the levofloxacin-rifampin combination demonstrated the highest cure rate [].

Semantic Scholar Paper Reference:

Tigecycline

Relevance: Tigecycline represents a newer antimicrobial agent for treating serious MRSA infections, similar to Linezolid []. The paper discusses the need for considering various treatment options for MRSA infections, including linezolid and tigecycline, based on patient-specific factors and the severity of the infection [].

Semantic Scholar Paper Reference:

Daptomycin

Relevance: Daptomycin is another newer drug, along with linezolid, licensed for single-agent treatment of serious MRSA infections []. When comparing Linezolid and Daptomycin for treating vancomycin-resistant Enterococcal bloodstream infection, Daptomycin demonstrated superior efficacy and was associated with a significantly lower risk of treatment failure and mortality [].

Contezolid

Relevance: Contezolid is structurally similar to Linezolid and exhibits comparable antimicrobial activity against Mycobacterium tuberculosis []. Contezolid could be a potential alternative to Linezolid in treating drug-resistant tuberculosis, potentially offering a better safety profile, particularly regarding hematological toxicity [].

Semantic Scholar Paper Reference:

Oxacillin

Relevance: Oxacillin is used to identify methicillin-resistant Staphylococcus aureus (MRSA), a key target of Linezolid therapy []. The study characterizing linezolid resistance mechanisms used oxacillin susceptibility testing to confirm MRSA phenotypes among the isolates [].

Properties

CAS Number

165800-03-3

Product Name

Linezolid

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C16H20FN3O4

Molecular Weight

337.35 g/mol

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1

InChI Key

TYZROVQLWOKYKF-ZDUSSCGKSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Solubility

3 mg/mL
In water, 6.1X10+2 mg/L at 25 °C (est)
1.44e+00 g/L

Synonyms

100766, U
linezolid
linezolide
N-((3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
PNU 100766
PNU-100766
PNU100766
U 100766
U-100766
U100766
Zyvox

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.